(E)-N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide
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Overview
Description
(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a naphthalene ring system substituted with a methoxy group and a benzenesulfonohydrazide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide typically involves the condensation of 6-methoxy-3,4-dihydronaphthalen-1(2H)-one with benzenesulfonohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of (E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and block its activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the target compound.
Benzenesulfonohydrazide: Another precursor used in the synthesis.
Chalcone-like derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
(E)-N’-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-10-11-16-13(12-14)6-5-9-17(16)18-19-23(20,21)15-7-3-2-4-8-15/h2-4,7-8,10-12,19H,5-6,9H2,1H3/b18-17+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCGJFNMAHUWNL-ISLYRVAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NNS(=O)(=O)C3=CC=CC=C3)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/NS(=O)(=O)C3=CC=CC=C3)/CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505050 |
Source
|
Record name | N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66227-85-8 |
Source
|
Record name | N'-(6-Methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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